molecular formula C11H13N3O4 B1319950 1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid CAS No. 937606-75-2

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B1319950
CAS No.: 937606-75-2
M. Wt: 251.24 g/mol
InChI Key: GEEPPMTYMYSFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the gamma-aminobutyric acid transporter, where it acts as an inhibitor . This inhibition affects the uptake of gamma-aminobutyric acid into neuronal and glial cells, thereby influencing neurotransmission and other related biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the gamma-aminobutyric acid transporter can lead to altered neurotransmitter levels, impacting neuronal signaling and potentially affecting cognitive functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting the gamma-aminobutyric acid transporter, it prevents the reuptake of gamma-aminobutyric acid into cells, leading to increased extracellular levels of this neurotransmitter. This can result in enhanced inhibitory signaling in the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of gamma-aminobutyric acid uptake, which may have lasting impacts on neuronal activity and behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving cognitive functions. At higher doses, it can lead to toxic or adverse effects, such as tremors, lethargy, and nervousness . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, including those related to neurotransmitter metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of gamma-aminobutyric acid. This interaction can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross the blood-brain barrier is particularly important for its effects on the nervous system .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is crucial for its interaction with the gamma-aminobutyric acid transporter and other biomolecules involved in neurotransmitter regulation .

Chemical Reactions Analysis

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Nitropyridin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)8-3-2-6-13(7-8)10-9(14(17)18)4-1-5-12-10/h1,4-5,8H,2-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEPPMTYMYSFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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